![molecular formula C32H39NO6 B1246402 2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid](/img/structure/B1246402.png)
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid
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Overview
Description
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid is a natural product found in Stachybotrys microspora with data available.
Scientific Research Applications
Alpha-Glucosidase Inhibition
Compounds structurally similar to the specified chemical have been identified as potential α-glucosidase inhibitors. Such inhibitors are significant in the management of diabetes, as they can slow carbohydrate digestion and glucose absorption, thus moderating postprandial blood glucose levels. A study by Choudhary et al. (2001) discovered new sesquiterpenoid derivatives, including structurally related compounds, exhibiting significant inhibitory activity against α-glucosidase, indicating their potential as a new class of α-glucosidase inhibitors (Choudhary et al., 2001).
Fibrinolytic Activity
Compounds similar to the one have been shown to possess fibrinolytic activity. This activity is essential in dissolving blood clots and could be useful in treating thrombosis. Research by Ge et al. (2015) on an isoindolone derivative from a marine fungus demonstrated significant in vitro and in vivo fibrinolytic activity. This suggests its potential as a thrombolytic agent (Ge et al., 2015).
Antithrombotic Potential
The chemical has shown potential in antithrombotic applications. Wang et al. (2021) conducted research on a marine pyran-isoindolone derivative, highlighting its moderate antithrombotic (fibrinolytic) activity. Further chemical modification of this compound led to enhanced fibrinolytic activities, suggesting its potential for clinical application as an antithrombotic agent (Wang et al., 2021).
Cytotoxicity and Anticancer Applications
Some structurally related compounds have shown cytotoxicity against certain cancer cell lines. Mo et al. (2004) isolated compounds from Phellinus igniarius, including pyrano[4,3-c][2]benzopyran-1,6-dione derivatives, which displayed selective cytotoxicity against human lung and liver cancer cell lines. This suggests potential applications in cancer therapy (Mo et al., 2004).
properties
Product Name |
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid |
---|---|
Molecular Formula |
C32H39NO6 |
Molecular Weight |
533.7 g/mol |
IUPAC Name |
2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H39NO6/c1-20(2)10-8-11-21(3)12-9-15-32(4)28(35)18-24-27(34)17-23-25(29(24)39-32)19-33(30(23)36)26(31(37)38)16-22-13-6-5-7-14-22/h5-7,10,12-14,17,26,28,34-35H,8-9,11,15-16,18-19H2,1-4H3,(H,37,38)/b21-12+ |
InChI Key |
HSOVHMPKFQKPSJ-CIAFOILYSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CC=CC=C4)C(=O)O)O)O)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC1(C(CC2=C(C=C3C(=C2O1)CN(C3=O)C(CC4=CC=CC=C4)C(=O)O)O)O)C)C)C |
synonyms |
SMTP 4 SMTP-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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